3-[4-(Difluoromethoxy)phenyl]propanenitrile
Description
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUATDHAPPOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]propanenitrile typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the nitrile source, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[4-(Difluoromethoxy)phenyl]propanoic acid.
Reduction: 3-[4-(Difluoromethoxy)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]propanenitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further influencing its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Difluoromethoxy vs. Trifluoromethoxy Groups
- 3-[4-(Difluoromethoxy)phenyl]propanenitrile vs. (R)-2-(4-(trifluoromethoxy)phenyl)propanenitrile (3l) :
- Substituent Effects : The trifluoromethoxy group (-OCF₃) in compound 3l is more electron-withdrawing and lipophilic than difluoromethoxy (-OCF₂H). This difference may enhance metabolic stability in drug candidates but reduce solubility.
- Biological Relevance : Trifluoromethoxy derivatives are common in pharmaceuticals (e.g., PDE4 inhibitors like piclamilast) , suggesting that the difluoromethoxy analog could similarly target enzyme activity but with altered potency or selectivity.
Nitrile Backbone Modifications
- 3-[Butyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile (Disperse Orange 33) : Application: Used as a disperse dye, highlighting the nitrile group’s role in forming stable aromatic systems.
- 3-[(4-acetylphenyl)(methyl)amino]propanenitrile : Structural Feature: Incorporates an acetylated phenyl group, which may enhance π-π stacking interactions in material science applications.
Bioactive Analogs
- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) : Activity: A PDE4 inhibitor with an IC₅₀ of 0.8 nM in human neutrophils.
Halogenated Derivatives
- (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile : Chirality: The stereospecific amino group in this compound underscores the importance of stereochemistry in biological activity, a consideration for synthesizing enantiopure difluoromethoxy analogs.
Comparative Analysis Table
Key Findings and Implications
Structural Diversity: Modifications to the propanenitrile backbone (e.g., amino, sulfonyl, or acetyl groups) enable applications ranging from dyes to bioactive molecules.
Safety Considerations : Nitrile-containing compounds often require careful handling due to toxicity risks, as seen in GHS classifications .
Biological Activity
3-[4-(Difluoromethoxy)phenyl]propanenitrile is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C11H10F2N. The presence of the difluoromethoxy group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets. The nitrile group may facilitate covalent interactions with nucleophilic sites on proteins, potentially influencing various biological pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Lipophilicity : The difluoromethoxy group increases the compound's ability to penetrate cell membranes.
- Enzyme Interaction : It has been investigated for its inhibitory effects on enzymes such as myeloperoxidase, which plays a role in inflammatory processes.
- Covalent Bonding : The nitrile group can form covalent bonds with nucleophiles in proteins, potentially altering their function.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : Studies suggest that compounds containing difluoromethoxy groups can inhibit myeloperoxidase activity, implicating their potential in reducing inflammation.
- Anticancer Properties : Preliminary investigations have shown that derivatives of this compound may possess anticancer activity, making them candidates for further pharmacological studies.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound and related compounds. Below is a summary of key findings:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 3-[4-Fluorophenyl]propanenitrile | Contains a fluorine atom instead of difluoromethoxy | Less lipophilic than the difluoromethoxy variant |
| 3-[4-Chlorophenyl]propanenitrile | Contains a chlorine atom | Different electronic properties affecting reactivity |
| 3-[4-Methoxyphenyl]propanenitrile | Contains a methoxy group | Potentially different biological activity |
The unique difluoromethoxy substituent enhances lipophilicity and may influence interactions with biological targets more effectively than other halogenated or methoxylated phenyl compounds.
Q & A
Q. What are the optimal synthetic routes for 3-[4-(Difluoromethoxy)phenyl]propanenitrile?
The synthesis typically involves a nucleophilic substitution reaction. A base such as potassium carbonate facilitates the reaction between 4-(difluoromethoxy)phenol and 3-chloropropionitrile in an aprotic solvent (e.g., dimethylformamide) at elevated temperatures (~80–100°C). This method ensures efficient substitution at the phenolic oxygen while preserving the nitrile functionality . Industrial-scale optimization may employ continuous flow reactors to enhance yield and reproducibility.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–230 nm to assess purity .
- NMR Spectroscopy : H and C NMR to confirm the difluoromethoxy group (δ ~85–90 ppm for F coupling) and propanenitrile backbone (δ ~120 ppm for CN) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHFNO).
Q. What solvent systems are suitable for stabilizing this compound in experimental settings?
Use aprotic solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of the nitrile group. Storage at –20°C under inert gas (argon/nitrogen) minimizes degradation. Avoid prolonged exposure to light due to potential photolytic cleavage of the difluoromethoxy moiety .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450 isoforms) can identify binding interactions. Focus on the nitrile’s electrophilic nature and the difluoromethoxy group’s steric/electronic effects. Validate predictions with in vitro assays measuring IC values .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Controlled Meta-Analysis : Compare studies using standardized assay conditions (pH, temperature, enzyme concentration).
- Isosteric Replacement : Synthesize analogs (e.g., replacing difluoromethoxy with trifluoromethoxy) to isolate structure-activity relationships (SAR) .
- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm results .
Q. How to design experiments probing the compound’s metabolic stability in biological systems?
- In Vitro Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS to identify metabolites (e.g., oxidation at the benzylic position).
- Isotope Labeling : Use O or F labeling to trace metabolic pathways .
- CYP Inhibition Assays : Determine if the compound inhibits specific cytochrome P450 enzymes, which may explain variability in pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
